molecular formula C10H13F6N3O4S2 B12504178 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B12504178
M. Wt: 417.4 g/mol
InChI Key: FJCMVDSZONUCDW-UHFFFAOYSA-N
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Description

3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a chemical compound with the molecular formula C10H13F6N3O4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-ethylimidazole with allyl bromide to form 3-allyl-1-ethylimidazolium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the final product. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with proteins, affecting their structure and function. These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide
  • 3-Ethyl-1-vinyl-1H-imidazol-3-ium bromide

Uniqueness

3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is unique due to its allyl group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific applications where other compounds may not perform as effectively.

Properties

Molecular Formula

C10H13F6N3O4S2

Molecular Weight

417.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-prop-2-enylimidazol-3-ium

InChI

InChI=1S/C8H13N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,6-8H,1,4-5H2,2H3;/q+1;-1

InChI Key

FJCMVDSZONUCDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C[N+](=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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